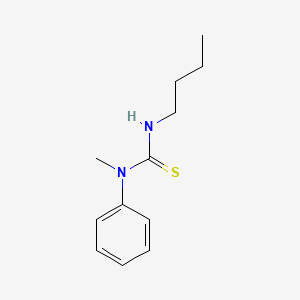
N'-Butyl-N-methyl-N-phenylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-Butyl-N-methyl-N-phenylthiourea is an organosulfur compound belonging to the class of thioureas. It is characterized by the presence of a butyl group, a methyl group, and a phenyl group attached to the nitrogen atoms of the thiourea moiety. Thioureas are known for their diverse chemical and biological properties, making them valuable in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
N’-Butyl-N-methyl-N-phenylthiourea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, allowing for the synthesis of N-substituted ureas in good to excellent yields with high chemical purity. The reaction conditions promote unique substrate selectivity from a mixture of two amines.
Industrial Production Methods
Industrial production of N’-Butyl-N-methyl-N-phenylthiourea typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene. Although this method is not environmentally friendly or safe, it is still widely used due to its efficiency.
化学反应分析
Types of Reactions
N’-Butyl-N-methyl-N-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
科学研究应用
N’-Butyl-N-methyl-N-phenylthiourea has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.
Medicine: Explored for its therapeutic potential in treating various diseases due to its diverse biological activities.
Industry: Utilized in the production of photographic films, dyes, elastomers, plastics, and textiles.
作用机制
The mechanism of action of N’-Butyl-N-methyl-N-phenylthiourea involves its interaction with molecular targets and pathways in biological systems. For example, it can inhibit enzymes such as tyrosinase, which plays a role in melanin synthesis . The compound’s effects are mediated through its ability to form stable complexes with metal ions and its interaction with cellular proteins and enzymes.
相似化合物的比较
Similar Compounds
Phenylthiourea: An organosulfur compound with a phenyl ring, known for its ability to taste bitter or tasteless depending on genetic makeup.
Thiourea: A simpler thiourea derivative with a wide range of applications in organic synthesis and industry.
Uniqueness
N’-Butyl-N-methyl-N-phenylthiourea is unique due to the presence of the butyl, methyl, and phenyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
502748-43-8 |
|---|---|
分子式 |
C12H18N2S |
分子量 |
222.35 g/mol |
IUPAC 名称 |
3-butyl-1-methyl-1-phenylthiourea |
InChI |
InChI=1S/C12H18N2S/c1-3-4-10-13-12(15)14(2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,13,15) |
InChI 键 |
IWNDHPIGABNUAV-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=S)N(C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(2-Fluoro-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14244512.png)
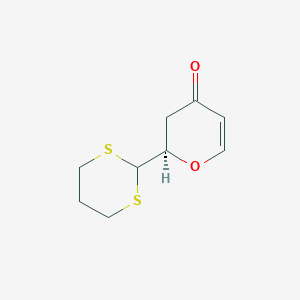

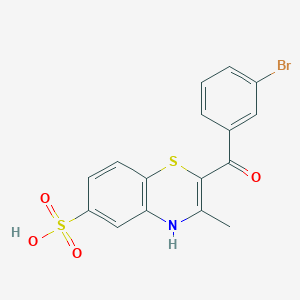
![1,1'-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one)](/img/structure/B14244538.png)
![1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate](/img/structure/B14244544.png)
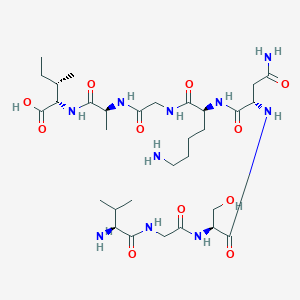
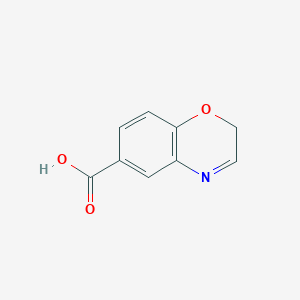
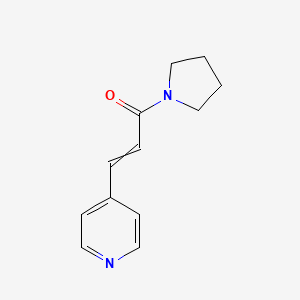
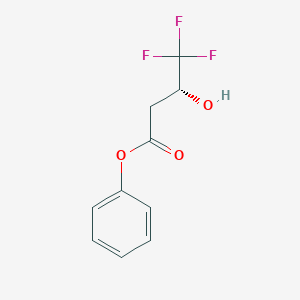
![[(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol](/img/structure/B14244575.png)
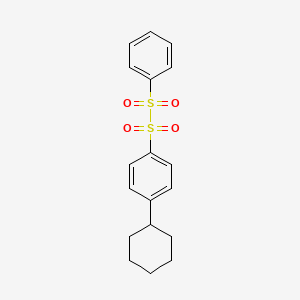
![[Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol](/img/structure/B14244583.png)
